molecular formula C16H21N3O2S B1672575 (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine CAS No. 451462-58-1

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine

Cat. No. B1672575
M. Wt: 319.4 g/mol
InChI Key: AWDORCFLUJZUQS-ZDUSSCGKSA-N
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Description

Rho-associated kinase (ROCK), activated by GTP-linked Rho, phosphorylates targets that are involved in cytoskeletal remodeling, smooth muscle contraction, and neuronal development. H-1152 is a potent, specific, ATP-competitive, and cell permeable inhibitor of ROCK (Ki = 1.6 nM). 2 It is a more potent inhibitor of ROCK than either Y-27632 (Ki = 140 nM) or HA-1077 (Ki = 330 nM). H-1152 poorly inhibits PKA, PKC, and myosin light chain kinase (Ki = 0.63, 9.27, and 10.1 μM, respectively). It has been used to examine the role of ROCK in such diverse processes as stress fiber assembly,3 vasoconstriction,4 as well as spontaneously tonic smooth muscle5 and neurite extension.
(S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane is a member of the class of isoquinolines that is the sulfonamide formed by the formal condensation of the sulfo group of 4-methylisoquinoline-5-sulfonic acid with the 1-amino group of (S)-2-methyl-1,4-diazepane. It has a role as an EC 2.7. 1.1 (non-specific serine/threonine protein kinase) inhibitor. It is a member of isoquinolines and a N-sulfonyldiazepane. It is a conjugate base of a (S)-2-methyl-1-(4-methylisoquinoline-5-sulfonyl)-1,4-diazepane(2+).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydroxyfasudil and 1-Isoquinolinol : Research has detailed the synthesis of hydroxyfasudil, derived from fasudil, which itself is synthesized from isoquinoline. This process involves protection for amino, oxidation, and reaction with water in a water/dichloromethane biphase system (Chen et al., 2012).

  • Development of Specific Rho-Kinase Inhibitors : (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine and its analogs have been developed as specific inhibitors of Rho-kinase. These compounds, including fasudil, have been evaluated for their selective inhibitory properties against Rho-kinase, showing potential for clinical applications (Tamura et al., 2005).

Pharmacological Applications

  • Anti-Cancer Properties : The compound has been shown to attenuate tumor growth in murine gastric cancer models. Its inhibitory effect on Rho-associated protein kinases (ROCK1/2) suggests a potential role in cancer treatment (Hinsenkamp et al., 2016).

  • Inhibition of Tumor Progression : Studies have demonstrated that fasudil can modify tumor cell morphology and inhibit migration and anchorage-independent growth. This implies its role in inhibiting tumor progression and metastasis in various animal models (Ying et al., 2006).

Neurological Applications

  • Rho-Kinase-Involved Pathway Probing : The compound has been used as a probing molecule for the Rho-kinase-involved pathway, helping to elucidate the role of Rho-kinase in neuronal functions (Sasaki et al., 2002).

properties

IUPAC Name

4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDORCFLUJZUQS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735620
Record name Dimethylfasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine

CAS RN

451462-58-1
Record name Dimethylfasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Methyl-1-(4-methyl-5-isoquinolinesulfonyl)homopiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine
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Citations

For This Compound
208
Citations
Y Sasaki, M Suzuki, H Hidaka - Pharmacology & therapeutics, 2002 - Elsevier
We have developed several kinds of protein kinase inhibitors, which are classified as isoquinolinesulfonamides and characterized as ATP competitive inhibitors of Ser/Thr protein …
Number of citations: 278 www.sciencedirect.com
CE Teixeira, Z Ying, RC Webb - Journal of Pharmacology and Experimental …, 2005 - ASPET
The Rho-kinase pathway mediates Ca 2+ sensitization in the penile circulation, which maintains the penis in the flaccid state. We aimed to investigate the functional effect of a novel Rho…
Number of citations: 34 jpet.aspetjournals.org
M Tamura, H Nakao, H Yoshizaki, M Shiratsuchi… - … et Biophysica Acta (BBA …, 2005 - Elsevier
Hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, HA-1077, is a known selective inhibitor of Rho-kinase. Although its IC 50 value against Rho-kinase is more than 10 times …
Number of citations: 277 www.sciencedirect.com
S Rattan, CA Patel - American Journal of Physiology …, 2008 - journals.physiology.org
The selectivity of different Rho kinase (ROCK) inhibitors in the spontaneously tonic smooth muscle has not been investigated. We examined this issue using Y-27632 [(R)-(+)-trans-N-(4-…
Number of citations: 31 journals.physiology.org
PH Ratz, AS Miner - Journal of Pharmacology and Experimental …, 2009 - ASPET
The degree of tonic force (F) maintenance induced in vascular smooth muscle upon K + depolarization with 110 mM KCl can be greatly reduced by inhibition of rhoA kinase (ROCK). We …
Number of citations: 37 jpet.aspetjournals.org
H Ying, SL Biroc, W Li, B Alicke, JA Xuan… - Molecular cancer …, 2006 - AACR
The ability of cancer cells to undergo invasion and migration is a prerequisite for tumor metastasis. Rho, a Ras-related small GTPase, and the Rho-associated coiled coil–containing …
Number of citations: 228 aacrjournals.org
PV LoGrasso, Y Feng - Current topics in medicinal chemistry, 2009 - ingentaconnect.com
Inhibitors of Rho kinase (ROCK) have many potential therapeutic applications. The biological focus of this overview will be on the role of ROCK in inflammatory disorders such as …
Number of citations: 83 www.ingentaconnect.com
D Domokos, F Fülöp, G Falkay, R Gáspár - Bioorganic & Medicinal …, 2018 - Elsevier
Protein kinases have an important role in signal transduction in the cellular system via protein phosphorylation. RhoA activated Rho-kinases have a pivotal role in the regulation of …
Number of citations: 4 www.sciencedirect.com
M Chen, A Liu, Y Ouyang, Y Huang… - Expert opinion on …, 2013 - Taylor & Francis
Introduction: Rho kinase (ROCK) plays a critical role in actin cytoskeleton organization and is involved in diverse fundamental cellular functions such as contraction and gene expression…
Number of citations: 113 www.tandfonline.com
HL Wang, SH Hu, AH Chou, SS Wang, YH Weng… - …, 2013 - Elsevier
Spinocerebellar ataxia type 3 (SCA3) caused by polyglutamine-expanded ataxin-3 is the most prevalent subtype of spinocerebellar ataxias. A compound, which decreases protein level …
Number of citations: 37 www.sciencedirect.com

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